molecular formula C25H54ClN B057300 Methyltrioctylammonium chloride CAS No. 63393-96-4

Methyltrioctylammonium chloride

Cat. No. B057300
CAS RN: 63393-96-4
M. Wt: 404.2 g/mol
InChI Key: XKBGEWXEAPTVCK-UHFFFAOYSA-M
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Description

Methyltrioctylammonium chloride, also known as MTOAC, is an alkyl ammonium salt that is used in many scientific applications. It is an important chemical compound in the field of organic synthesis, as it can be used to synthesize various organic compounds. MTOAC is also used in research applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Ion Extraction and Selectivity

    Inoue and Tochiyama (1980) explored the extraction of several anions by Methyltrioctylammonium chloride into various solvents. They observed that the chemical species of the ammonium salt in the organic phase were dissociated ions, ion pairs, or dimeric ion pairs, depending on the dielectric constant of the solvent. The study provided insights into the selectivity coefficients of this compound for different anions, contributing to its application in selective ion extraction (Inoue & Tochiyama, 1980).

  • Corrosion Inhibition

    Arellanes-Lozada et al. (2018) synthesized Methyltrioctylammonium methyl sulfate and evaluated its efficacy as a corrosion inhibitor. They found that it worked effectively at higher temperatures due to the thermal stability of methyl sulfate anions. This suggests the potential use of this compound in similar applications (Arellanes-Lozada et al., 2018).

  • Catalysis in Organic Reactions

    this compound has been tested as a phase transfer agent in various organic reactions. Vanden Eynde et al. (2001) found it to be an efficient catalyst in condensation reactions in aqueous solutions, highlighting its utility in surfactant-assisted organic reactions (Vanden Eynde et al., 2001).

  • Dye Removal from Wastewater

    Kaur et al. (2022) researched the use of this compound modified Aluminiumisopropoxide for the removal of Methylene Blue dye from wastewater, demonstrating its effectiveness in water purification processes (Kaur et al., 2022).

  • Selective Metal Ion Separation

    Ríos et al. (2013) reported the use of supported ionic liquid membranes based on this compound for the selective extraction of various metal ions from hydrochloride aqueous solutions. This suggests its application in the field of metal recovery and environmental remediation (Ríos et al., 2013).

  • Trace Level Determination in Biological and Environmental Samples

    Gupta et al. (2020) developed a sensitive method for the determination of this compound at trace levels in biological fluids and environmental samples, indicating its use in analytical chemistry (Gupta et al., 2020).

Safety and Hazards

Methyltrioctylammonium chloride is classified as acutely toxic if swallowed, causes severe skin burns and eye damage, may damage fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .

Biochemical Analysis

Biochemical Properties

Methyltrioctylammonium chloride plays a crucial role in biochemical reactions, particularly in the extraction and separation of metal ions. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. For instance, it has been used as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehyde, dimedone, and amines under ultrasonic irradiations . Additionally, it facilitates the catalytic oxidation of cyclohexene to 1,6-hexanedioic acid, showcasing its versatility in biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the extraction of cobalt (II) ions from nickel (II)-containing chloride solutions, which can have downstream effects on cellular metal ion homeostasis . The compound’s impact on cell function is also evident in its ability to act as a phase transfer catalyst, thereby influencing the distribution and availability of reactants within the cellular environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a liquid anion exchanger, facilitating the transfer of anionic species across phase boundaries . This mechanism is particularly useful in the extraction of metals and other anionic compounds from aqueous solutions, where it forms complexes with target ions and enhances their solubility in organic solvents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under inert gas conditions but is hygroscopic and incompatible with strong oxidizing agents . Long-term studies have shown that its catalytic activity can be maintained over extended periods, although its efficacy may decrease if exposed to moisture or oxidizing environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the extraction and processing of metal ions. It interacts with enzymes and cofactors that facilitate the transfer of anionic species, thereby influencing metabolic flux and metabolite levels . Its role as a phase transfer catalyst also underscores its importance in metabolic processes that require the efficient transfer of reactants between different phases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its catalytic effects . The compound’s hydrophobic nature also allows it to integrate into lipid membranes, further influencing its distribution within the cellular environment.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role as a phase transfer catalyst, as it ensures that the compound is positioned optimally to facilitate the transfer of reactants and products within the cell.

properties

IUPAC Name

methyl(trioctyl)azanium;chloride
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InChI

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1
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InChI Key

XKBGEWXEAPTVCK-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
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Molecular Formula

C25H54ClN
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Related CAS

35675-86-6 (iodide), 22061-11-6 (Parent)
Record name Trioctylmethylammonium
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DSSTOX Substance ID

DTXSID1044487
Record name Methyltrioctylammonium chloride
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Molecular Weight

404.2 g/mol
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Physical Description

Yellow viscous liquid; [Alfa Aesar MSDS]
Record name Methyltrioctylammonium chloride
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CAS RN

5137-55-3, 63393-96-4
Record name Trioctylmethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does methyltrioctylammonium chloride interact with metal ions in solution?

A1: this compound acts as a phase transfer catalyst and extractant for metal ions. It forms ion pairs with anionic metal chloro complexes in the aqueous phase, facilitating their transfer into the organic phase. This interaction is influenced by factors like metal ion hydration, chloride salt concentration, and pH. [] ()

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C25H54NCl, and its molecular weight is 404.16 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound and its interactions?

A3: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to characterize this compound modified materials. UV-Vis spectrophotometry is used to quantify metal ion concentrations after complexation and extraction with this compound. [, , ] (, , )

Q4: Is this compound compatible with various organic solvents?

A4: Yes, this compound demonstrates good solubility in numerous organic solvents like chloroform, toluene, benzene, and various alcohols, making it versatile for liquid-liquid extraction processes. [, , ] (, , )

Q5: What are the main applications of this compound as a phase transfer catalyst?

A6: this compound is widely utilized in phase transfer catalysis for reactions like oxidations, alkylations, and esterifications. Its ability to transfer reactants between immiscible phases enhances reaction rates and yields. [, , ] (, , )

Q6: Can you elaborate on the role of this compound in metal extraction processes?

A7: this compound acts as an extractant by forming hydrophobic ion pairs with metal complexes in the aqueous phase. These ion pairs then partition into the organic phase, facilitating metal separation and recovery from aqueous solutions. [, , ] (, , )

Q7: How selective is this compound in extracting specific metal ions?

A8: The selectivity of this compound for metal extraction depends on factors like the metal's charge density, the presence of competing ions, and the nature of the organic solvent used. Studies have demonstrated its effectiveness in separating cobalt from nickel, as well as zinc and cadmium from iron. [, ] (, )

Q8: Has this compound been used in the development of analytical sensors?

A9: Yes, this compound has been successfully incorporated into optical sensors for the determination of cobalt and iron. Its ability to selectively bind with these metal ions in the presence of specific ligands allows for sensitive and selective detection. [, ] (, )

Q9: Have there been computational studies on the interactions of this compound with metal ions?

A10: While specific computational studies focusing solely on this compound and its metal ion interactions might be limited within the provided research, the field of computational chemistry offers valuable tools to study such interactions. Molecular dynamics simulations and quantum chemical calculations can provide insights into binding energies, geometries, and electronic properties of metal-methyltrioctylammonium chloride complexes. [] ()

Q10: How do structural modifications to the alkyl chains of quaternary ammonium salts like this compound affect their extraction efficiency?

A11: The length and branching of alkyl chains in quaternary ammonium salts influence their hydrophobicity and steric hindrance, which consequently impact their extraction efficiency and selectivity for specific metal ions. Longer alkyl chains generally enhance hydrophobicity and, therefore, extraction efficiency. [, ] (, )

Q11: Are there environmental concerns associated with the use of this compound?

A13: As with many chemicals, responsible handling and disposal practices are crucial for this compound. Research is ongoing to explore its environmental impact and potential for biodegradation. [, ] (, )

Q12: Can you describe some specific applications of this compound in wastewater treatment?

A14: this compound is employed in wastewater treatment for the removal of pollutants like dyes and heavy metals. It can be incorporated into systems like polymer inclusion membranes or used as an extractant in liquid-liquid extraction processes to selectively remove these contaminants from wastewater. [, , ] (, , )

Q13: What are the advantages of using this compound in microbial fuel cells?

A15: In microbial fuel cells, this compound can be used in the fabrication of proton exchange membranes. These membranes are crucial for separating the anode and cathode chambers, allowing for proton transport while preventing the mixing of reactants. [] ()

Q14: How does the solubility of this compound in different solvents affect its applications?

A16: The solubility of this compound plays a significant role in determining its suitability for specific applications. For instance, its high solubility in organic solvents makes it effective for liquid-liquid extraction, while its compatibility with certain polymers is crucial for its use in polymer inclusion membranes. [, ] (, )

Q15: What analytical techniques are commonly used to validate methods involving this compound?

A17: Validation of analytical methods using this compound often involves techniques like flame atomic absorption spectrometry (FAAS), inductively coupled plasma atomic emission spectrometry (ICP-AES), high-performance liquid chromatography (HPLC), and UV-Vis spectrophotometry. These techniques help assess parameters like accuracy, precision, linearity, and limits of detection. [, , ] (, , )

Q16: What are some other notable applications of this compound in scientific research?

A16: this compound finds use in various research areas, including:

  • Extraction of heat-stable salts from amine CO2 solvents: It helps regenerate amine solutions used in carbon capture processes by removing degradation products. [] ()
  • Synthesis of nanoparticles: It can act as a stabilizing agent and shape-directing template in the synthesis of nanoparticles like zinc oxide and gold. [] ()
  • Drug analysis: It has been used in extraction techniques for analyzing pharmaceuticals like vincristine and fluoroquinolone antibiotics in biological samples. [, ] (, )
  • Analysis of Traditional Chinese Medicines: Used in extraction and preconcentration methods for analyzing active compounds in complex herbal mixtures. [] ()

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